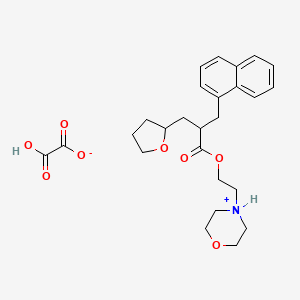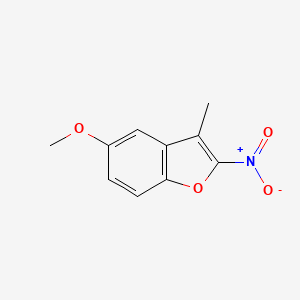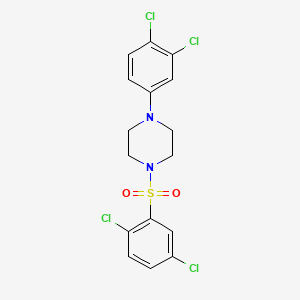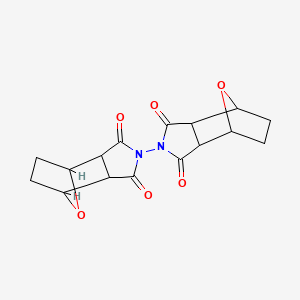
3-(2-Methylpropyl)pentane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylpropyl)pentane-2,4-dione is an organic compound with the molecular formula C9H16O2. It is a derivative of pentane-2,4-dione, commonly known as acetylacetone, with a 2-methylpropyl group attached to the third carbon atom. This compound is part of the β-diketone family, which is characterized by the presence of two ketone groups separated by a single carbon atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)pentane-2,4-dione can be achieved through various methods. One common approach involves the alkylation of pentane-2,4-dione with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Another method involves the Claisen condensation of ethyl acetoacetate with isobutyraldehyde, followed by decarboxylation and reduction to yield the desired product. This reaction requires a base such as sodium ethoxide and is carried out in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors. The use of catalysts such as phase-transfer catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps like distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
3-(2-Methylpropyl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the diketone groups can yield alcohols or other reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diketone groups are replaced by other functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, amines or thiols in aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted diketones or enolates.
科学研究应用
3-(2-Methylpropyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3-(2-Methylpropyl)pentane-2,4-dione involves its ability to form stable chelate complexes with metal ions. The diketone groups can coordinate with metal centers, forming five- or six-membered rings. This chelation enhances the stability and reactivity of the metal complexes, making them useful in various catalytic and synthetic applications.
相似化合物的比较
3-(2-Methylpropyl)pentane-2,4-dione can be compared with other β-diketones such as:
Pentane-2,4-dione (Acetylacetone): Lacks the 2-methylpropyl group, making it less sterically hindered and more reactive in certain reactions.
3-Ethylpentane-2,4-dione: Similar structure but with an ethyl group instead of a 2-methylpropyl group, leading to different steric and electronic properties.
3-Phenylpentane-2,4-dione: Contains a phenyl group, which significantly alters its reactivity and applications due to the aromatic ring.
The uniqueness of this compound lies in its specific steric and electronic properties imparted by the 2-methylpropyl group, which can influence its reactivity and the stability of its metal complexes.
属性
CAS 编号 |
1540-37-0 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
3-(2-methylpropyl)pentane-2,4-dione |
InChI |
InChI=1S/C9H16O2/c1-6(2)5-9(7(3)10)8(4)11/h6,9H,5H2,1-4H3 |
InChI 键 |
SQYMLEVHMMDXCW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


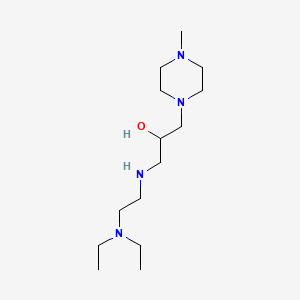
![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)
